3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one
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Overview
Description
3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzoxazole ring, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter regulation and enzyme inhibition, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar in structure but contains a benzothiazole ring instead of a benzoxazole ring.
2-Piperazin-1-yl-1,3-benzoxazole: Lacks the methyl group at the 3-position.
3-(Piperazin-1-yl)oxolan-2-one: Contains an oxolan ring instead of a benzoxazole ring.
Uniqueness
3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and the piperazine moiety provides distinct properties that can be exploited in drug design and other applications.
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H15N3O2/c1-14-10-3-2-9(8-11(10)17-12(14)16)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
RXEUVGQIIRIMIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3CCNCC3)OC1=O |
Origin of Product |
United States |
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